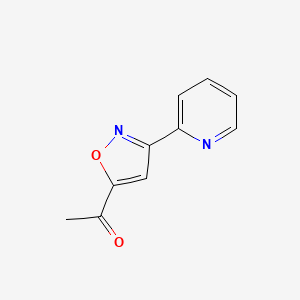
b-D-Glucopyranose,2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
b-D-Glucopyranose,2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)-: is a derivative of glucose, where specific functional groups have been modified to alter its chemical properties. This compound is part of a broader class of modified sugars that have applications in various fields, including medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranose,2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)- typically involves the protection of hydroxyl groups, selective acetylation, and subsequent deprotection steps. Common reagents used include acetic anhydride for acetylation and isopropylidene derivatives for protecting groups.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: In biological research, it serves as a model compound for studying glycosylation processes and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Glycosidases and glycosyltransferases.
Receptors: Specific carbohydrate-binding proteins.
Comparaison Avec Des Composés Similaires
N-Acetylglucosamine: A similar compound with an acetylamino group at the 2-position.
Methylglucoside: A derivative with a methyl group at the anomeric position.
Uniqueness: The presence of the isopropylidene protecting group at the 4,6-positions makes b-D-Glucopyranose,2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)- unique, as it provides additional stability and alters the compound’s reactivity compared to its analogs.
Propriétés
IUPAC Name |
(7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7/c1-6(15)14-9-11(19-7(2)16)10-8(20-12(9)17)5-18-13(3,4)21-10/h8-12,17H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQHNAAVEIPJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)





![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)

![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)
![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)
